

# Comparative Biological Evaluation of Phenyl-Piperidine Analogs as Opioid Receptor Modulators

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## Compound of Interest

**Compound Name:** *1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine*

**Cat. No.:** B1279039

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This guide provides a comparative biological evaluation of a series of 4-substituted piperidine analogs structurally related to **1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine**. The data and methodologies presented are synthesized from published studies on analogous compounds, primarily focusing on their activity as opioid receptor modulators. This document aims to offer insights into the structure-activity relationships (SAR) and guide the rational design of novel therapeutics targeting the opioid system.

## Introduction

The 4-anilidopiperidine scaffold is a core component of several potent opioid analgesics, most notably fentanyl and its derivatives.<sup>[1]</sup> These compounds primarily exert their effects through interaction with the  $\mu$ -opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation. The general structure of the analogs discussed herein features a central piperidine ring with substitutions at the 1 and 4 positions, which are critical for receptor affinity and functional activity. Modifications at these positions can significantly influence potency, selectivity, and the nature of the compound as an agonist, antagonist, or partial agonist at  $\mu$  ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) opioid receptors.

## Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro and in vivo biological data for a representative series of phenyl-piperidine analogs. These compounds illustrate key structure-activity relationships.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compound ID	R1 (N-substituent)	R2 (4-substituent)	$\mu$ Ki (nM)	$\delta$ Ki (nM)	$\kappa$ Ki (nM)
Fentanyl	Phenethyl	N-phenylpropan amido	1.2 - 1.4	>1000	>1000
Carfentanil	Phenethyl	N-phenyl-N-(methoxycarbonyl)propan amido	0.22	-200	~2000
Lofentanil	Phenethyl	(3S,4R)-3-methyl-N-phenyl-N-(methoxycarbonyl)propan amido	0.07	-10	~100
Analog A	2-(Thienyl)ethyl	N-phenylpropan amido	0.5	15	80
Analog B	2-(1H-Pyrazol-1-yl)ethyl	4-(4-methylthiazol-2-yl)-N-phenylpropan amido	0.1	50	250

Data synthesized from analogous series reported in the literature.[1][2]

Table 2: In Vitro Functional Activity (IC50 / EC50, nM) and In Vivo Analgesic Potency (ED50, mg/kg)

Compound ID	Functional Assay (e.g., [ <sup>35</sup> S]GTPyS)	IC <sub>50</sub> / EC <sub>50</sub> (nM)	In Vivo Model (e.g., Mouse Hot Plate)	ED <sub>50</sub> (mg/kg)
Fentanyl	MOR Agonist	5.5	Mouse Tail Flick	0.02
Carfentanil	MOR Agonist	0.3	Mouse Tail Flick	0.0003
Analog B	MOR Agonist	1.2	Mouse Hot Plate	0.01
Analog C	MOR Antagonist / δOR Antagonist	-	Reversal of Morphine Analgesia	-

Data synthesized from analogous series reported in the literature.[\[3\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Radioligand Binding Assays for Opioid Receptors

This protocol determines the binding affinity of test compounds for  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors expressed in cell membranes.

- Membrane Preparation: Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptor are prepared.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligands:
  - $\mu$ -opioid receptor: [<sup>3</sup>H]-DAMGO
  - $\delta$ -opioid receptor: [<sup>3</sup>H]-DPDPE
  - $\kappa$ -opioid receptor: [<sup>3</sup>H]-U69,593

- Procedure: a. In a 96-well plate, incubate cell membranes (20-40 µg protein) with the respective radioligand (at a concentration close to its Kd) and various concentrations of the test compound. b. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone). c. Incubate at 25°C for 60-90 minutes. d. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are calculated using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## [<sup>35</sup>S]GTPyS Functional Assay

This assay measures the functional activity of compounds as agonists or inverse agonists at G-protein coupled receptors.

- Membrane Preparation: As described for the binding assays.
- Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4.
- Reagents: [<sup>35</sup>S]GTPyS (0.05-0.1 nM), GDP (10-30 µM), and varying concentrations of the test compound.
- Procedure: a. Pre-incubate membranes with the test compound for 15 minutes at 30°C. b. Initiate the reaction by adding [<sup>35</sup>S]GTPyS. c. Incubate for 60 minutes at 30°C. d. Terminate the reaction by rapid filtration. e. Measure the bound [<sup>35</sup>S]GTPyS by scintillation counting.
- Data Analysis: EC50 (for agonists) or IC50 (for inverse agonists) values are determined from concentration-response curves.

## In Vivo Analgesic Activity: Mouse Hot Plate Test

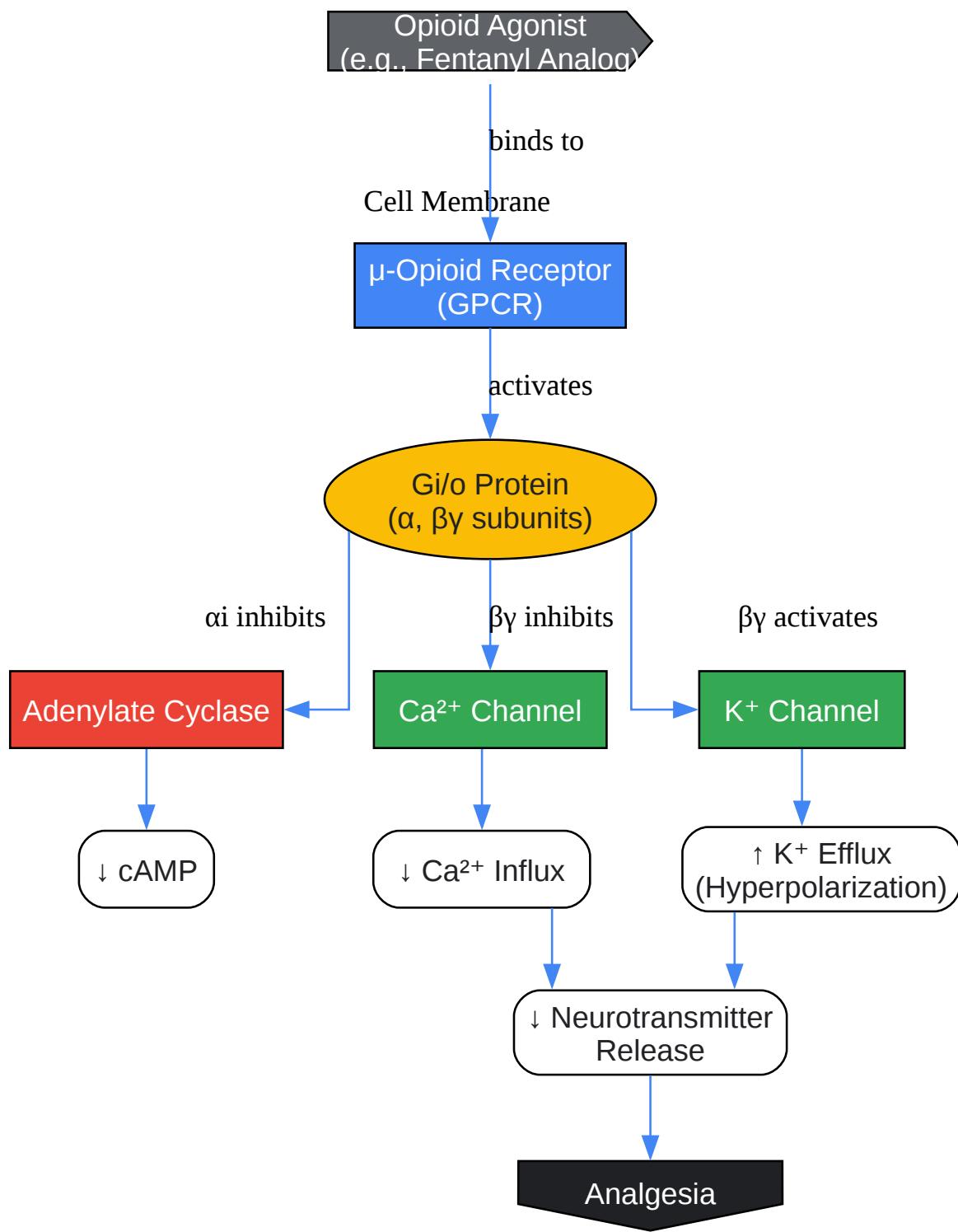
This is a standard behavioral model to assess the analgesic efficacy of test compounds.

- Animals: Male Swiss-Webster mice (20-25 g).

- Apparatus: A hot plate apparatus maintained at a constant temperature (e.g.,  $55 \pm 0.5$  °C).
- Procedure: a. Administer the test compound to the mice via a specific route (e.g., intravenous, intraperitoneal, or oral). b. At predetermined time points after administration, place each mouse on the hot plate. c. Record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. d. A control group receives the vehicle.
- Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: 
$$\%MPE = [(post\text{-}drug\ latency - pre\text{-}drug\ latency) / (cut\text{-}off\ time - pre\text{-}drug\ latency)] \times 100$$
. The ED50 (the dose that produces a 50% of the maximum effect) is calculated from the dose-response curve.

## Mandatory Visualizations

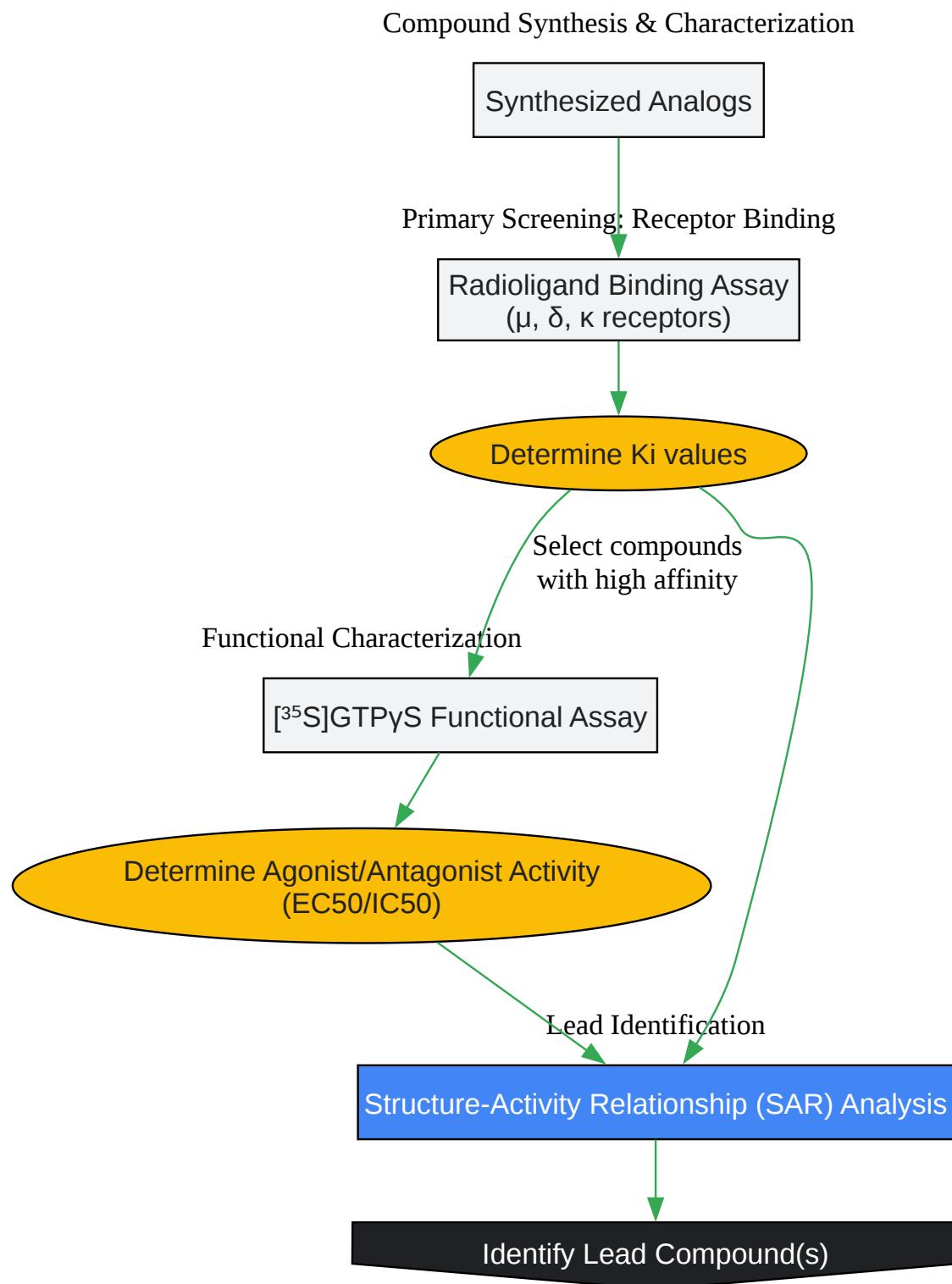
### Signaling Pathway of a $\mu$ -Opioid Receptor Agonist



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Caption: Signaling cascade initiated by a  $\mu$ -opioid receptor agonist.

# Experimental Workflow for In Vitro Evaluation



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Caption: Workflow for the in vitro evaluation of novel opioid receptor modulators.

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## References

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- 3. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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